Lithium tungstate

Description

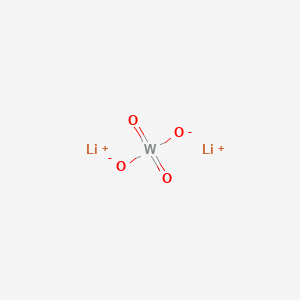

Structure

2D Structure

Properties

CAS No. |

13568-45-1 |

|---|---|

Molecular Formula |

LiOW |

Molecular Weight |

206.8 g/mol |

IUPAC Name |

dilithium;dioxido(dioxo)tungsten |

InChI |

InChI=1S/Li.O.W |

InChI Key |

BAEKJBILAYEFEI-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].[O-][W](=O)(=O)[O-] |

Canonical SMILES |

[Li].O=[W] |

Other CAS No. |

13568-45-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lithium Tungstate: Chemical Formula, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of lithium tungstate (B81510) (Li₂WO₄), a versatile inorganic compound. This document details its chemical formula, crystal structure, key physicochemical properties, and common synthesis methodologies, presenting data in a structured format for ease of reference and comparison.

Chemical Formula and Basic Properties

Lithium tungstate is an inorganic salt with the chemical formula Li₂WO₄ .[1] It is a white, crystalline solid that is soluble in water.[1][2][3] As an orthotungstate, its structure is characterized by the presence of the tetrahedral WO₄²⁻ anion.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. The compound is known for its high melting point and density. It is stable under standard room temperature and pressure conditions.[4] While generally stable, it can be reduced by hydrogen gas at high temperatures (500-800 °C) to form tungsten bronze, and further heating to 600 °C can yield tungsten dioxide (WO₂).[4][5]

| Property | Value |

| Molecular Formula | Li₂WO₄ |

| Molecular Weight | 261.72 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 742 °C |

| Density | 3.71 g/cm³ at 25 °C |

| Solubility in Water | Soluble |

| Crystal System | Trigonal |

| Space Group | R-3 |

Crystal Structure and Spectroscopy

Crystal Structure

At ambient pressure, this compound crystallizes in a trigonal system with the space group R-3. The structure consists of tetrahedrally coordinated lithium (Li⁺) and tungsten (W⁶⁺) centers bridged by oxygen atoms. The W-O and Li-O bond distances are approximately 1.79 Å and 1.96 Å, respectively.[1] The difference in these bond lengths reflects the covalent character of the W-O bond within the tungstate anion and the more ionic nature of the Li-O interaction.[1]

Under high pressure, this compound undergoes phase transitions. For instance, at 40 kilobars, it adopts a wolframite-type structure where the coordination geometry around the tungsten atom becomes octahedral.[1]

Vibrational Spectroscopy

Raman and Infrared (IR) spectroscopy are valuable tools for characterizing the vibrational modes of this compound. The spectra are dominated by the internal vibrations of the WO₄²⁻ tetrahedra. The key vibrational modes include:

-

Symmetric stretching (ν₁): An intense band in the Raman spectrum.

-

Asymmetric stretching (ν₃): Bands in both the IR and Raman spectra.

-

Bending modes (ν₂ and ν₄): Bands at lower frequencies in both spectra.

The exact positions of these bands can be influenced by the crystal structure and any potential defects or doping.

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through various methods, with the solid-state reaction being a common approach.

Solid-State Synthesis

This method involves the high-temperature reaction of lithium carbonate (Li₂CO₃) and tungsten trioxide (WO₃).

Detailed Methodology:

-

Precursor Preparation: Stoichiometric amounts of high-purity lithium carbonate (Li₂CO₃) and tungsten trioxide (WO₃) are weighed. A slight excess of lithium carbonate may be used to compensate for potential volatilization at high temperatures.

-

Mixing and Grinding: The precursors are thoroughly mixed and ground together in a mortar and pestle or a ball mill to ensure a homogeneous mixture and increase the surface area for reaction.

-

Calcination: The mixture is placed in a crucible (e.g., alumina (B75360) or platinum) and heated in a furnace. A typical calcination temperature is around 900°C for approximately 3 hours.[5] The exact temperature and duration may be optimized to ensure complete reaction and obtain a high-purity product.[5]

-

Cooling: After calcination, the furnace is cooled down to room temperature.

-

Product Characterization: The resulting this compound powder is characterized using techniques such as X-ray diffraction (XRD) to confirm the phase purity and crystal structure.

Hydrothermal Synthesis

Hydrothermal synthesis offers an alternative route to produce this compound, often in the form of nanoparticles. This method involves the reaction of lithium and tungsten precursors in an aqueous solution under elevated temperature and pressure in a sealed vessel (autoclave). While specific protocols can vary, the general principle involves dissolving a lithium salt (e.g., lithium hydroxide) and a tungsten source in water and heating the solution to induce crystallization. This method allows for good control over particle size and morphology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. 13568-45-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound-tungstate manufacturer and supplier CHINATUNGSTEN ONLINE [tungstate.net]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Lithium Tungstate (Li₂WO₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium tungstate (B81510) (Li₂WO₄) is an inorganic compound that has garnered interest in various scientific fields due to its unique properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Li₂WO₄, with a focus on quantitative data, detailed experimental protocols, and logical workflows relevant to research and development.

Physical Properties

The physical properties of lithium tungstate are crucial for its application in various technologies. A summary of these properties is presented in the tables below.

Structural and General Properties

| Property | Value | Unit | Notes |

| Chemical Formula | Li₂WO₄ | - | |

| Molar Mass | 261.72 | g/mol | |

| Appearance | White crystalline solid/powder | - | [1][2] |

| Crystal System | Trigonal | - | [3] |

| Space Group | R-3 (No. 148) | - | [3] |

| Density | 3.71 | g/cm³ | [1][4] |

| Solubility in Water | Soluble | - | [1][2] |

Thermal Properties

| Property | Value | Unit | Notes |

| Melting Point | 742 | °C | [1][4][5] |

| Boiling Point | Not Applicable | - | Decomposes at higher temperatures. |

| Specific Heat Capacity (Cₚ) | See note below | J/(mol·K) | A study on Li₂WO₄ single crystals provided a polynomial expression for molar heat capacity (Cₚ) in the temperature range of 319-997 K: Cₚ(T) = 60.437 + 0.33238T - 3.4002x10⁻⁴T² + 1.4171x10⁻⁷T³.[6][7] |

| Thermal Conductivity | Data not available | W/(m·K) |

Optical and Dielectric Properties

| Property | Value | Unit | Notes |

| Refractive Index | Data not available | - | |

| Dielectric Constant (εr) | 5.0–5.8 | - | Measured in the terahertz frequency range for Li₂WO₄ ceramics.[5] |

Chemical Properties

This compound exhibits chemical properties characteristic of an alkali metal tungstate. It is a stable compound under normal conditions.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Li₂WO₄ are provided below. These protocols are intended to serve as a guide for researchers in the lab.

Synthesis of Li₂WO₄

Two common methods for the synthesis of this compound are the solid-state reaction and hydrothermal synthesis.

This method involves the reaction of precursors in their solid form at high temperatures.

Protocol:

-

Precursor Preparation: Stoichiometric amounts of lithium carbonate (Li₂CO₃) and tungsten trioxide (WO₃) are weighed and intimately mixed. A typical molar ratio is 1:1.

-

Grinding: The mixture is thoroughly ground in an agate mortar for at least 30 minutes to ensure homogeneity.

-

Calcination: The ground powder is transferred to an alumina (B75360) crucible.

-

Heating Regimen: The crucible is placed in a muffle furnace and heated according to the following program:

-

Ramp up to 600 °C at a rate of 5 °C/min.

-

Hold at 600 °C for 4-6 hours.

-

Cool down to room temperature naturally.

-

-

Intermediate Grinding: The calcined product is ground again to ensure complete reaction.

-

Final Sintering: The powder is returned to the furnace and sintered at 700 °C for 10-12 hours.

-

Cooling and Characterization: The furnace is cooled to room temperature, and the final product, Li₂WO₄, is obtained as a white powder. The product should be characterized to confirm phase purity.

Hydrothermal synthesis offers a low-temperature alternative for producing crystalline Li₂WO₄.

Protocol:

-

Precursor Solution Preparation:

-

Dissolve a stoichiometric amount of a lithium salt (e.g., lithium hydroxide, LiOH·H₂O) in deionized water.

-

In a separate beaker, prepare an aqueous solution of a soluble tungstate precursor (e.g., sodium tungstate, Na₂WO₄·2H₂O).

-

-

Mixing and pH Adjustment: The lithium-containing solution is slowly added to the tungstate solution under constant stirring. The pH of the resulting mixture can be adjusted, if necessary, using a mineral acid or a base.

-

Hydrothermal Reaction: The final solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a temperature between 150-200 °C for 12-24 hours.[8][9][10][11][12]

-

Cooling and Product Recovery: The autoclave is allowed to cool to room temperature. The resulting precipitate is collected by centrifugation or filtration.

-

Washing: The product is washed several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and by-products.

-

Drying: The final product is dried in an oven at 60-80 °C for several hours to obtain pure Li₂WO₄ powder.

Characterization Techniques

Standard characterization techniques are employed to verify the identity and purity of the synthesized Li₂WO₄.

XRD is used to determine the crystalline phase and purity of the synthesized material.

Protocol:

-

Sample Preparation: A small amount of the powdered Li₂WO₄ is finely ground and mounted on a sample holder. Ensure a flat and level surface.

-

Instrument Setup: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS card no. 12-0760 for Li₂WO₄) to confirm the crystal structure and identify any impurities.

These vibrational spectroscopy techniques provide information about the molecular structure and bonding within the tungstate group.

IR Spectroscopy Protocol:

-

Sample Preparation: A small amount of the Li₂WO₄ powder is mixed with dry potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.

-

Data Collection: The IR spectrum is recorded in the range of 400-4000 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed. The characteristic stretching and bending vibrations of the WO₄²⁻ tetrahedron are expected in the 300-900 cm⁻¹ region.

Raman Spectroscopy Protocol:

-

Sample Preparation: A small amount of the Li₂WO₄ powder is placed on a microscope slide.

-

Instrument Setup: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

-

Data Collection: The Raman spectrum is collected, focusing on the region where tungstate vibrations are expected (typically below 1000 cm⁻¹).

-

Data Analysis: The Raman shifts are analyzed to identify the vibrational modes of the WO₄²⁻ group, which are sensitive to the local crystal structure.[13]

DSC is used to study the thermal properties of Li₂WO₄, such as its melting point and any phase transitions.

Protocol:

-

Sample Preparation: A small, accurately weighed amount of Li₂WO₄ powder (typically 5-10 mg) is placed in an aluminum or platinum DSC pan. The pan is hermetically sealed.

-

Instrument Setup: A calibrated DSC instrument is used. An empty, sealed pan is used as a reference.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon). The temperature range should encompass the expected melting point (e.g., from room temperature to 800 °C).

-

Data Analysis: The heat flow as a function of temperature is recorded. The melting point is determined from the onset or peak of the endothermic melting transition. The enthalpy of fusion can be calculated from the area of the melting peak.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis, characterization, and quality control of Li₂WO₄ for research or screening purposes.

Caption: Workflow for Li₂WO₄ Synthesis and Characterization.

References

- 1. web.mit.edu [web.mit.edu]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Low-temperature synthesis of metal tungstates nanocrystallites in ethylene glycol - Beijing Institute of Technology [pure.bit.edu.cn]

- 4. sdiarticle1.in [sdiarticle1.in]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. lehigh.edu [lehigh.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Raman microscopy of selected tungstate minerals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Lithium Tungstate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for producing high-quality lithium tungstate (B81510) (Li₂WO₄) crystals. Lithium tungstate is a material of significant interest in various scientific and technological fields, including scintillator detectors for medical imaging and high-energy physics, as well as in the development of novel drug delivery systems. This document details the experimental protocols for five core synthesis techniques: solid-state reaction, the Czochralski method, flux growth, hydrothermal synthesis, and the sol-gel method. Comparative data on the outcomes of these methods are presented to aid researchers in selecting the most appropriate technique for their specific application.

Solid-State Reaction Method

The solid-state reaction method is a conventional and straightforward technique for producing polycrystalline this compound powder. This method involves the direct reaction of solid precursors at elevated temperatures.

Experimental Protocol

Precursor Materials:

-

Lithium Carbonate (Li₂CO₃), ≥ 99% purity

-

Tungsten Trioxide (WO₃), 99.9% purity

Procedure:

-

Stoichiometric Mixing: The precursor powders, lithium carbonate and tungsten trioxide, are weighed in a 1:1 molar ratio.

-

Milling: The powders are intimately mixed and ground together to ensure homogeneity. This can be achieved using a ball mill for 8 hours in a medium such as isopropyl alcohol[1].

-

Drying: The milled powder is dried to remove the milling medium.

-

Pelletizing: The dried powder is pressed into pellets to increase the contact area between the reactants.

-

Calcination: The pellets are placed in a covered alumina (B75360) crucible and heated in a furnace to 600 °C for 6 hours to facilitate the solid-state reaction[1]. The reaction proceeds according to the following equation: Li₂CO₃ + WO₃ → Li₂WO₄ + CO₂

-

Cooling: The furnace is cooled down to room temperature.

-

Final Milling: The resulting this compound material is ground into a fine powder.

Experimental Workflow for Solid-State Reaction

Czochralski Method

The Czochralski (CZ) method is a crystal pulling technique used to grow large, high-quality single crystals from a melt. This method is particularly suitable for applications requiring large, defect-free crystals.

Experimental Protocol

Starting Material:

-

High-purity, pre-synthesized this compound powder (prepared via solid-state reaction or commercially sourced).

Procedure:

-

Melt Preparation: The Li₂WO₄ powder is placed in a platinum crucible and heated to its melting point (approximately 738-742 °C) in a Czochralski furnace[1]. The temperature is then stabilized slightly above the melting point to ensure a complete and homogeneous melt.

-

Seeding: A small, oriented seed crystal of Li₂WO₄ is lowered until it just touches the surface of the melt.

-

Crystal Pulling: The seed crystal is slowly pulled upwards while being rotated. Typical parameters for similar tungstate crystals are a pulling rate of 1-2 mm/h and a rotation rate of 20-40 rpm[2]. Precise control of the temperature gradients, pulling rate, and rotation speed is crucial to maintain a stable crystal growth interface and control the crystal diameter[3].

-

Growth: The crystal is continuously pulled from the melt until the desired length is achieved. The process is typically carried out in an inert atmosphere, such as argon, to prevent contamination[3].

-

Cooling: After the growth is complete, the crystal is slowly cooled to room temperature to minimize thermal stress and prevent cracking.

Czochralski Growth Process

Flux Growth Method

The flux growth method, also known as high-temperature solution growth, allows for the crystallization of materials at temperatures below their melting point. This is achieved by dissolving the material in a suitable molten salt (the flux). This method is advantageous for materials that have very high melting points or that decompose before melting.

Experimental Protocol

Materials:

-

This compound (Li₂WO₄) powder (solute)

-

A suitable flux, such as a eutectic mixture of Lithium Chloride (LiCl) and Potassium Chloride (KCl)[4].

Procedure:

-

Mixing: The Li₂WO₄ powder and the flux are mixed in a specific molar ratio, typically ranging from 1:10 to 1:100 (solute to flux)[5].

-

Heating: The mixture is placed in an inert crucible (e.g., platinum or alumina) and heated in a furnace to a temperature where the solute completely dissolves in the molten flux. This temperature is above the melting point of the flux but below the melting point of Li₂WO₄.

-

Homogenization: The solution is held at this high temperature for several hours to ensure complete dissolution and homogenization.

-

Slow Cooling: The furnace is then slowly cooled at a controlled rate, typically 1-5 °C/hour[6]. As the temperature decreases, the solubility of Li₂WO₄ in the flux reduces, leading to supersaturation and subsequent crystal nucleation and growth.

-

Crystal Separation: Once the furnace has cooled to a temperature below the solidification point of the flux, the crucible is removed. The crystals can be separated from the solidified flux by various methods, including mechanical separation or by dissolving the flux in a suitable solvent (e.g., water for chloride-based fluxes) that does not affect the Li₂WO₄ crystals.

Flux Growth Experimental Workflow

Hydrothermal Synthesis

Hydrothermal synthesis is a solution-based method that utilizes aqueous solutions at elevated temperatures and pressures to crystallize materials. This technique is particularly useful for synthesizing nanocrystals and controlling their morphology.

Experimental Protocol

Precursor Materials:

-

A water-soluble lithium salt (e.g., Lithium Hydroxide, LiOH)

-

A water-soluble tungsten source (e.g., Sodium Tungstate, Na₂WO₄·2H₂O)

-

pH-adjusting agent (e.g., Hydrochloric Acid, HCl, or a mineralizer)

Procedure:

-

Precursor Solution: Aqueous solutions of the lithium and tungsten precursors are prepared separately.

-

Mixing and pH Adjustment: The precursor solutions are mixed in a stoichiometric ratio. The pH of the resulting solution is a critical parameter and is adjusted to a desired value, which can influence the morphology of the final product[7].

-

Hydrothermal Reaction: The solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature, typically in the range of 150-250 °C, for a duration of several hours to days[8][9]. The autogenous pressure developed inside the autoclave facilitates the dissolution and recrystallization of the precursors into Li₂WO₄.

-

Cooling and Collection: The autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation or filtration.

-

Washing and Drying: The collected product is washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and then dried in an oven.

Hydrothermal Synthesis Workflow

Sol-Gel Method

The sol-gel method is a wet-chemical technique used to produce solid materials from small molecules. The process involves the conversion of a system of colloidal nanoparticles (sol) into a continuous solid network (gel). This method offers excellent control over the purity, homogeneity, and particle size of the final product.

Experimental Protocol

Precursor Materials:

-

A lithium precursor (e.g., Lithium Acetate, CH₃COOLi)

-

A tungsten precursor (e.g., Ammonium Tungstate, (NH₄)₁₀W₁₂O₄₁·5H₂O)

-

A chelating agent (e.g., Citric Acid)

-

A solvent (e.g., deionized water or ethanol)

Procedure:

-

Sol Formation: The lithium and tungsten precursors are dissolved in the chosen solvent. A chelating agent, such as citric acid, is often added to form stable complexes with the metal ions, preventing premature precipitation[10]. The pH of the solution may be adjusted to control the hydrolysis and condensation rates[10].

-

Gelation: The sol is heated at a moderate temperature (e.g., 60-80 °C) to promote polymerization and the formation of a gel. This process involves the removal of the solvent and the formation of a three-dimensional network of metal-oxygen-metal bonds.

-

Drying: The gel is dried at a low temperature (e.g., 100-150 °C) to remove the remaining solvent and form a xerogel.

-

Calcination: The dried gel is calcined at a higher temperature to decompose the organic components and crystallize the this compound. The calcination temperature is a critical parameter that influences the crystallinity and particle size of the final product[11]. For related materials, calcination temperatures can range from 500 to 800 °C[12].

-

Final Product: The resulting product is a fine powder of this compound.

Sol-Gel Synthesis Process

Comparison of Synthesis Methods

The choice of synthesis method depends on the desired properties of the final this compound product. The following tables summarize the key characteristics and outcomes of each method.

Table 1: Qualitative Comparison of Synthesis Methods

| Method | Product Form | Crystal Size | Purity Control | Equipment Complexity | Throughput |

| Solid-State Reaction | Polycrystalline Powder | Micrometer | Moderate | Low | High |

| Czochralski Method | Large Single Crystal | Centimeter Scale | High | High | Low |

| Flux Growth | Single Crystals | Millimeter Scale | High | Moderate | Low |

| Hydrothermal Synthesis | Nanocrystals/Powder | Nanometer to Micrometer | High | Moderate | Moderate |

| Sol-Gel Method | Nanopowder | Nanometer | Very High | Low to Moderate | Moderate |

Table 2: Quantitative Comparison of Synthesis Methods (Typical Values)

| Method | Typical Crystal Size | Purity | Yield |

| Solid-State Reaction | 1 - 10 µm | > 99%[1] | High (>95%) |

| Czochralski Method | 2-10 cm diameter, >10 cm length[13] | > 99.9% | Moderate (depends on process stability) |

| Flux Growth | 1 - 10 mm | > 99.5% | Low to Moderate |

| Hydrothermal Synthesis | 20 - 500 nm | High | High |

| Sol-Gel Method | 10 - 100 nm | Very High (>99.9%) | High |

Note: The quantitative data presented are typical values and can vary significantly depending on the specific experimental conditions.

Characterization

The synthesized this compound crystals are typically characterized using a variety of analytical techniques to determine their phase purity, crystal structure, morphology, and other properties.

-

X-Ray Diffraction (XRD): Used to confirm the crystalline phase and determine the crystal structure of the synthesized material. The XRD patterns of Li₂WO₄ synthesized by different methods can reveal information about crystallinity and phase purity[5][14].

-

Raman Spectroscopy: Provides information about the vibrational modes of the tungstate group and can be used to identify the phase and detect impurities[15][16].

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Used to visualize the morphology, particle size, and microstructure of the synthesized crystals.

Conclusion

This guide has provided a detailed overview of five key methods for the synthesis of this compound crystals. The solid-state reaction is a simple and scalable method for producing polycrystalline powder. The Czochralski and flux growth methods are suitable for obtaining large, high-quality single crystals for specialized applications. Hydrothermal and sol-gel methods offer excellent control over particle size and morphology at the nanoscale. The selection of the most appropriate synthesis method will depend on the specific requirements of the intended application, including the desired crystal form, size, purity, and production scale. Further optimization of the experimental parameters for each method can lead to tailored properties of the final this compound product.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. Czochralski method - Wikipedia [en.wikipedia.org]

- 4. Low-temperature growth of spinel-type Li1+xMn2−xO4 crystals using a LiCl–KCl flux and their performance as a positive active material in lithium-ion rechargeable batteries - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound Li2WO4|High-Purity Reagent [benchchem.com]

- 7. ppam.semnan.ac.ir [ppam.semnan.ac.ir]

- 8. mdpi.com [mdpi.com]

- 9. Preparation of Lithium-Cesium Co-Doped Tungsten Oxide by Low-Temperature Hydrothermal Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ceramics-silikaty.cz [ceramics-silikaty.cz]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. liugroup.ucsd.edu [liugroup.ucsd.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Raman microscopy of selected tungstate minerals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Aqueous Solubility of Lithium Tungstate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lithium Tungstate (B81510) and its Aqueous Solubility

Lithium tungstate is an inorganic salt that is known to be soluble in water.[1][2][3] The dissolution of this compound in an aqueous solution is a dynamic equilibrium process where the solid salt dissociates into its constituent ions, lithium (Li⁺) and tungstate (WO₄²⁻). Understanding the solubility of this compound is critical in various applications, including the preparation of dense aqueous solutions for mineral separation, as a reagent in chemical synthesis, and potentially in pharmaceutical applications.[2]

Comparative Solubility of Alkali Metal Tungstates

While specific quantitative data for this compound is sparse in publicly available literature, examining the solubility of other alkali metal tungstates, such as sodium tungstate and potassium tungstate, can provide valuable insights into the expected behavior of this compound. The following table summarizes the solubility of sodium tungstate and potassium tungstate in water at various temperatures.

| Temperature (°C) | Sodium Tungstate (Na₂WO₄) Solubility ( g/100 g H₂O) | Potassium Tungstate (K₂WO₄) Solubility ( g/100 g H₂O) |

| 0 | 71.5[4] | - |

| 18 | - | 317.5[5] |

| 20 | 73.0[4] | 51.5[6] |

| 25 | 74.2[7][8] | - |

| 100 | 97.2[4] | - |

Note: The significant difference in reported solubility for potassium tungstate at 18°C and 20°C suggests potential variations in experimental conditions or data sources.

Experimental Protocol for Determining Aqueous Solubility

The following is a detailed methodology for determining the aqueous solubility of this compound using the isothermal equilibrium method coupled with gravimetric analysis. This method is a reliable and widely used technique for measuring the solubility of solid compounds in a liquid solvent.[1][2]

Materials and Equipment

-

This compound (Li₂WO₄), analytical grade

-

Deionized or distilled water

-

Thermostatic water bath with temperature control (e.g., ±0.1°C)

-

Equilibrium vessels (e.g., sealed glass flasks or tubes)

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.0001 g)

-

Drying oven

-

Filtration apparatus (e.g., syringe filters or vacuum filtration with filter paper)

-

Pre-weighed weighing bottles or evaporating dishes

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of equilibrium vessels containing a known volume of deionized water. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vessels to prevent solvent evaporation.

-

Place the vessels in a thermostatic water bath set to the desired temperature.

-

Continuously agitate the solutions using a magnetic stirrer to facilitate the attainment of equilibrium.

-

-

Equilibration:

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibrium should be determined experimentally by taking measurements at different time intervals until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the same temperature as the solution to avoid precipitation or dissolution.

-

Immediately filter the withdrawn sample to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed, dry weighing bottle or evaporating dish.

-

Evaporate the solvent (water) by placing the container in a drying oven at a suitable temperature (e.g., 105-110°C) until a constant weight of the dry this compound is achieved.[2]

-

Cool the container in a desiccator to room temperature before re-weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the dried salt.

-

Calculate the mass of the water in the aliquot by subtracting the mass of the dissolved salt from the mass of the aliquot of the saturated solution.

-

Express the solubility in grams of this compound per 100 grams of water using the following formula:

Solubility ( g/100 g H₂O) = (Mass of Li₂WO₄ / Mass of H₂O) x 100

-

-

Data Reporting:

-

Repeat the experiment at various temperatures to construct a solubility curve.

-

Report the solubility data as a function of temperature.

-

Visualizing the Process

Dissolution and Equilibrium of this compound

The following diagram illustrates the dynamic equilibrium of this compound dissolving in water.

Caption: Dissolution equilibrium of this compound in water.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of this compound solubility.

Caption: Isothermal equilibrium method workflow.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. SODIUM TUNGSTATE - Ataman Kimya [atamanchemicals.com]

- 5. potassium tungstate [chemister.ru]

- 6. Potassium Tungstate-tungstate manufacturer and supplier CHINATUNGSTEN ONLINE [tungstate.net]

- 7. Page loading... [guidechem.com]

- 8. Sodium tungstate - Wikipedia [en.wikipedia.org]

crystal structure analysis of lithium tungstate

An In-depth Technical Guide to the Crystal Structure Analysis of Lithium Tungstate (B81510)

Introduction

Lithium tungstate (Li₂WO₄) is an inorganic compound that has garnered interest for various applications, including as a material for scintillating detectors in particle physics and as a component in ultra-low temperature cofired ceramics (ULTCC) for high-frequency applications.[1][2] Its properties are intrinsically linked to its crystal structure. Li₂WO₄ is known to exist in several polymorphic forms, each with distinct structural characteristics that can be influenced by synthesis conditions, temperature, and pressure.[3] This guide provides a detailed overview of the crystal structures of the common polymorphs of this compound, outlines the experimental protocols for their synthesis and analysis, and presents the crystallographic data in a structured format for researchers and scientists.

Crystal Structures of this compound Polymorphs

This compound primarily crystallizes in several forms, most notably trigonal, monoclinic, and tetragonal systems. Each structure consists of Li⁺ and tungstate (WO₄²⁻) ions, but their arrangement in the crystal lattice differs, leading to different physical properties. The fundamental building blocks are typically LiOₓ polyhedra and WO₄ tetrahedra or WO₆ octahedra.[3][4][5]

Data Presentation

The crystallographic data for the most common polymorphs of this compound are summarized in the tables below for easy comparison.

Table 1: Lattice Parameters of this compound (Li₂WO₄) Polymorphs

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Reference |

| Trigonal | R-3 (148) | 14.67 | 14.67 | 9.77 | 90.00 | 90.00 | 120.00 | 1821.09 | [4] |

| Monoclinic | C2/c (15) | 9.77 | 5.90 | 5.00 | 90.00 | 91.77 | 90.00 | 288.28 | [5] |

| Tetragonal | I4₁/amd (141) | 9.634 | 9.634 | 9.634 | 90.00 | 90.00 | 90.00 | 894.25 | [6] |

Table 2: Atomic Positions for Trigonal Li₂WO₄ (Space Group: R-3)

| Wyckoff Symbol | Element | x | y | z | Reference |

| 18f | Li | 0.453722 | 0.311590 | 0.419209 | [4] |

| 18f | Li | 0.981962 | 0.193797 | 0.584623 | [4] |

| 18f | W | 0.213293 | 0.018075 | 0.249749 | [4] |

| 18f | O | 0.457693 | 0.878135 | 0.571071 | [4] |

| 18f | O | 0.912821 | 0.145431 | 0.237257 | [4] |

| 18f | O | 0.178082 | 0.145103 | 0.380965 | [4] |

| 18f | O | 0.301323 | 0.291771 | 0.220191 | [4] |

Note: The atomic positions are given as fractional coordinates within the conventional unit cell.

Table 3: Selected Bond Distances and Coordination Environments

| Polymorph | Bond | Bond Distance (Å) | Coordination Geometry | Reference |

| Trigonal | Li-O | 1.97 - 2.03 | LiO₄ Tetrahedra | [4] |

| W-O | 1.81 - 1.82 | WO₄ Tetrahedra | [4] | |

| Monoclinic | Li-O | 1.95 - 2.58 | 6-coordinate Li | [5] |

| W-O | 1.80 - 2.14 | Distorted WO₆ Octahedra | [5] | |

| Tetragonal | Li-O | 2.02 - 2.51 | Distorted LiO₆ Octahedra | [6] |

Detailed Methodologies

The analysis of this compound's crystal structure involves two primary stages: synthesis of high-quality crystals and characterization using diffraction techniques.

Experimental Protocols

A. Synthesis of this compound Crystals

-

Solid-State Reaction: This is a common method for producing polycrystalline Li₂WO₄ powder.

-

Precursors: Stoichiometric amounts of high-purity lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH) and tungsten trioxide (WO₃) are used.[7]

-

Procedure:

-

The precursor powders are thoroughly mixed and ground in an agate mortar to ensure homogeneity.

-

The mixture is placed in an alumina (B75360) crucible and calcined in a furnace.

-

A typical heating profile involves ramping up to 500-800°C and holding for several hours to allow for the complete reaction and formation of the Li₂WO₄ phase.[7] The final product is a white, crystalline powder.

-

-

-

Czochralski Technique: This method is employed for growing large single crystals of Li₂WO₄, which are essential for single-crystal X-ray diffraction.[2][8]

-

Apparatus: A Czochralski crystal puller equipped with a platinum or iridium crucible.

-

Procedure:

-

Polycrystalline Li₂WO₄, synthesized via the solid-state method, is melted in the crucible.

-

A seed crystal is dipped into the melt and slowly pulled upwards while rotating.

-

The temperature of the melt and the pulling/rotation rates are precisely controlled to promote the growth of a large, high-quality single crystal.

-

-

B. Crystal Structure Determination

-

X-ray Diffraction (XRD): XRD is the definitive technique for determining the crystal structure.

-

Powder XRD (for polycrystalline samples):

-

The synthesized Li₂WO₄ powder is finely ground and mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays over a range of angles (2θ).

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is recorded.

-

Phase identification is performed by comparing the experimental pattern to databases (e.g., ICSD). Rietveld refinement can then be used to determine lattice parameters and other structural details.

-

-

Single-Crystal XRD (for single crystals):

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is placed in an X-ray beam, and a series of diffraction images are collected as the crystal is rotated.

-

The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group.

-

The data are then used to solve the crystal structure, which involves determining the positions of all atoms within the unit cell. The final structure is refined to achieve the best fit with the experimental data.[9]

-

-

Mandatory Visualizations

The following diagrams illustrate the typical workflow for the and the relationship between its different structural forms.

Caption: Experimental workflow for Li₂WO₄ crystal structure analysis.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Crystal Growth and Heat Capacity of Lithium Molybdate Tungstates | CoLab [colab.ws]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. mp-18933: Li2WO4 (tetragonal, I4_1/amd, 141) [legacy.materialsproject.org]

- 7. This compound-tungstate manufacturer and supplier CHINATUNGSTEN ONLINE [tungstate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Thermodynamic Properties of Lithium Tungstate Single Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of lithium tungstate (B81510) (Li₂WO₄) single crystals. This document synthesizes key data from scientific literature, details the experimental protocols used to obtain this data, and presents logical relationships and experimental workflows through diagrams for enhanced clarity.

Core Thermodynamic Properties

Lithium tungstate single crystals are of significant interest in various scientific fields, including materials science and particle physics. A thorough understanding of their thermodynamic properties is crucial for their application and for the growth of high-quality crystals. The primary thermodynamic parameters discussed in this guide are the enthalpy of formation and heat capacity. Other properties, such as entropy and Gibbs free energy, can be derived from these fundamental parameters.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For Li₂WO₄, this property is typically determined using reaction calorimetry.

Table 1: Standard Enthalpy of Formation of Li₂WO₄ Single Crystals

| Compound | Formula | ΔfH° (298.15 K) [kJ/mol] | Experimental Method |

| This compound | Li₂WO₄ | -1601.1 ± 2.7[1] | Reaction Calorimetry |

| This compound (1.25% Mo-doped) | Li₂W₀.₉₈₇₅Mo₀.₀₁₂₅O₄ | -1602.3 ± 1.9[1] | Reaction Calorimetry |

| This compound (2.5% Mo-doped) | Li₂W₀.₉₇₅Mo₀.₀₂₅O₄ | -1599.8 ± 3.0[2] | Reaction Calorimetry |

Heat Capacity

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. For Li₂WO₄ single crystals, it is typically measured using Differential Scanning Calorimetry (DSC). The heat capacity is temperature-dependent and is often expressed as a polynomial function of temperature (T). No phase transitions have been observed in the investigated temperature ranges.[3][4]

Table 2: Heat Capacity of Li₂WO₄ and Mo-doped Li₂WO₄ Single Crystals

| Compound | Temperature Range (K) | Heat Capacity Equation (Cp(T) in J/mol·K) | Experimental Method |

| Li₂WO₄ | 319 - 997 | Not provided as an equation, but graphical data is available.[5] | DSC |

| Li₂W₀.₉₈₇₅Mo₀.₀₁₂₅O₄ | 320 - 997 | C_p(T) = 63.81 + 0.402T – 4.491 x 10⁻⁴T² + 1.8616 x 10⁻⁷T³[1] | DSC |

Entropy and Gibbs Free Energy

Changes in entropy (ΔS) and Gibbs free energy (ΔG) can be calculated from the temperature-dependent heat capacity data using the following thermodynamic relations:

-

Entropy Change: ΔS = S(T₂) - S(T₁) = ∫[T₁ to T₂] (Cp(T)/T) dT

-

Gibbs Free Energy Change: ΔG = ΔH - TΔS, where ΔH is the change in enthalpy.

Thermal Expansion

A critical review of the current literature reveals a lack of experimental data on the thermal expansion coefficient for this compound single crystals. This property is crucial for understanding the material's response to temperature changes and for managing thermal stress during crystal growth and application. The anisotropic nature of crystals often leads to different thermal expansion coefficients along different crystallographic axes, which can be determined using techniques like dilatometry or high-temperature X-ray diffraction.[6][7]

Experimental Protocols

The determination of the thermodynamic properties of Li₂WO₄ single crystals relies on precise calorimetric measurements.

Crystal Growth

High-quality single crystals of Li₂WO₄ are typically grown using the low-temperature-gradient Czochralski (LTG-Cz) technique.[1][3] This method allows for the growth of large, transparent crystals with high purity. For doped crystals, a specific molar percentage of molybdenum oxide is added to the initial charge.

Reaction Calorimetry for Enthalpy of Formation

The standard enthalpy of formation is determined by measuring the enthalpy of solution of the Li₂WO₄ single crystal in a suitable solvent, typically an aqueous solution of potassium hydroxide (B78521) (KOH), within a solution calorimeter.[2]

Experimental Steps:

-

Sample Preparation: A precisely weighed amount of the Li₂WO₄ single crystal is placed in a gelatin capsule.

-

Calorimeter Setup: An automated solution calorimeter with an isothermal jacket is maintained at a constant temperature (e.g., 298.15 K).[2]

-

Dissolution: The capsule containing the sample is submerged in the KOH solution within the calorimeter, and the heat of solution is measured.

-

Thermochemical Cycle: The standard enthalpy of formation is then calculated using a thermochemical cycle that involves the heats of solution of other relevant compounds (e.g., Li₂CO₃, WO₃, and KCl) in the same solvent.

Differential Scanning Calorimetry (DSC) for Heat Capacity

The heat capacity as a function of temperature is measured using a differential scanning calorimeter.

Experimental Steps:

-

Sample Preparation: A small, cylindrical sample is prepared from the Li₂WO₄ single crystal.[5]

-

DSC Measurement: The sample is placed in the calorimeter, and its heat flow is measured relative to a reference (e.g., a sapphire standard) as the temperature is ramped up at a constant rate (e.g., 6 K/min).[5]

-

Atmosphere: The measurements are carried out in a high-purity inert gas atmosphere, such as argon.[5]

-

Data Analysis: The heat capacity is calculated from the differential heat flow signal. Multiple heating and cooling cycles are typically performed to ensure reproducibility.[5]

Visualizations

Relationship between Thermodynamic Properties and Experimental Techniques

The following diagram illustrates the logical flow from experimental measurements to derived thermodynamic properties for this compound single crystals.

Caption: Interrelation of experimental techniques and thermodynamic properties.

Experimental Workflow for Thermodynamic Characterization

This diagram outlines a typical workflow for the complete thermodynamic characterization of a this compound single crystal.

Caption: Workflow for thermodynamic characterization of Li₂WO₄ crystals.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Single crystals of undoped Li2WO4 and Li2W1−0.0125Mo0.0125O4: formation enthalpies, heat capacity in the temperature range 320–997 K - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Single crystals of undoped Li2WO4 and Li2W1−0.0125Mo0.0125O4: formation enthalpies, heat capacity in the temperature range 320–997 K - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. "Anisotropic thermal expansion of monoclinic potassium lutetium tungsta" by Kunpeng Wang, Jianxiu Zhang et al. [scholarworks.bgsu.edu]

- 7. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

In-Depth Technical Guide to High-Pressure Phase Transitions in Lithium Tungstate (Li₂WO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-pressure phase transitions of lithium tungstate (B81510) (Li₂WO₄), a material of significant interest in various scientific and technological fields. This document details the structural transformations Li₂WO₄ undergoes at elevated pressures, presenting key quantitative data, experimental methodologies, and visual representations of the transition pathways.

Introduction to High-Pressure Behavior of Li₂WO₄

Lithium tungstate (Li₂WO₄) at ambient conditions crystallizes in a trigonal phenakite-type structure. However, under the application of high pressure, it undergoes a series of structural transformations, leading to denser and more coordinated phases. These phase transitions involve significant changes in the coordination environment of both lithium (Li⁺) and tungsten (W⁶⁺) ions, ultimately altering the material's physical and chemical properties. A key characteristic of these transitions is the change in the coordination of tungsten from tetrahedral (WO₄) to octahedral (WO₆).

Phase Transition Sequence

At room temperature, Li₂WO₄ undergoes the following pressure-induced phase transitions:

-

Phase I (Phenakite-type): The ambient pressure phase possesses a trigonal crystal structure with the space group R-3. In this configuration, both lithium and tungsten atoms are tetrahedrally coordinated by oxygen atoms.

-

Phase II (Wolframite-type related): Upon compression to approximately 4 GPa (40 kbar), Li₂WO₄ transforms into a structure related to wolframite.[1] This transition is characterized by an increase in the coordination number of the tungsten atoms from four to six, forming WO₆ octahedra.

-

Phase IV (Monoclinic): Further increase in pressure leads to the formation of a monoclinic phase, designated as Li₂WO₄(IV). This phase is characterized by the space group C2/c. In this structure, the tungsten atoms are octahedrally coordinated, and the lithium atoms are also in six-fold coordination with oxygen.

The exact transition pressure from the wolframite-related phase to the monoclinic C2/c phase has not been definitively established in the available literature.

Quantitative Data on Crystal Structures

The following tables summarize the crystallographic data for the different phases of Li₂WO₄.

Table 1: Crystal Structure Data for Ambient and High-Pressure Phases of Li₂WO₄

| Phase Name | Crystal System | Space Group | Pressure (GPa) |

| Li₂WO₄ (Phase I) | Trigonal | R-3 (148) | Ambient |

| Li₂WO₄ (Phase II) | Monoclinic (related) | wolframite-type | ~4 |

| Li₂WO₄ (Phase IV) | Monoclinic | C2/c (15) | High Pressure |

| Li₂WO₄ | Tetragonal | I4₁/amd (141) | Not Specified |

Table 2: Lattice Parameters for Different Phases of Li₂WO₄

| Phase Name | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Pressure (GPa) |

| Li₂WO₄ (Phase I) | 14.67 | 14.67 | 9.77 | 90 | 90 | 120 | 1821.09 | Ambient[2] |

| Li₂WO₄ (Phase IV) | 9.93 | 5.86 | 5.12 | 90 | 111.5 | 90 | 276.9 | High Pressure[3][4] |

| Li₂WO₄ (Tetragonal) | 9.634 | 9.634 | 9.634 | 90 | 90 | 90 | - | Not Specified[5] |

Note: The lattice parameters for the wolframite-type phase (Phase II) are not sufficiently detailed in the reviewed literature to be included in this table.

Experimental Protocols

The investigation of high-pressure phase transitions in materials like Li₂WO₄ typically involves the use of specialized equipment and techniques. The following is a generalized description of the experimental protocols commonly employed.

High-Pressure Generation: Diamond Anvil Cell (DAC)

A diamond anvil cell (DAC) is the primary apparatus used to generate high pressures.

-

Principle: The sample is placed in a small chamber (a hole drilled in a metal gasket) between the flat faces (culets) of two brilliant-cut diamonds. By applying a force to the back of the diamonds, immense pressure is generated in the sample chamber.

-

Gasket: A metal gasket, typically made of steel, rhenium, or tungsten, is pre-indented to create a sample chamber and to contain the sample and the pressure-transmitting medium.

-

Pressure-Transmitting Medium: To ensure hydrostatic or quasi-hydrostatic pressure conditions, a pressure-transmitting medium is loaded into the sample chamber along with the sample. Common media include noble gases (e.g., argon, neon), silicone oil, or a methanol-ethanol mixture.

In-situ Characterization Techniques

-

Purpose: To determine the crystal structure of the material at different pressures.

-

Setup: A monochromatic X-ray beam, often from a synchrotron source, is directed through the diamond anvils onto the sample. The diffracted X-rays are collected on an area detector.

-

Data Analysis: The resulting diffraction pattern (a series of rings or spots) is analyzed to determine the lattice parameters and the space group of the crystal structure. Rietveld refinement is often used for detailed structural analysis.

-

Pressure Calibration: The pressure inside the DAC is typically determined using a pressure calibrant, such as a small ruby chip, placed in the sample chamber. The shift in the fluorescence line of the ruby upon laser excitation is correlated with the pressure (the ruby fluorescence method).

-

Purpose: To probe the vibrational modes of the crystal lattice. Phase transitions are often accompanied by changes in the Raman spectrum, such as the appearance or disappearance of peaks, or shifts in peak positions.

-

Setup: A laser beam is focused on the sample through one of the diamond anvils. The scattered light is collected and analyzed by a spectrometer.

-

Data Analysis: The Raman spectrum provides a fingerprint of the crystalline phase. Changes in the number, position, and width of the Raman bands are indicative of structural phase transitions.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a high-pressure experiment on Li₂WO₄.

Phase Transition Pathway

The following diagram illustrates the sequence of pressure-induced phase transitions in Li₂WO₄.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. mp-19260: Li2WO4 (monoclinic, C2/c, 15) [legacy.materialsproject.org]

- 5. mp-18933: Li2WO4 (tetragonal, I4_1/amd, 141) [legacy.materialsproject.org]

An In-depth Technical Guide to the Electronic Structure of Lithium Tungstate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of lithium tungstate (B81510) (Li₂WO₄) compounds. It delves into the theoretical and experimental aspects of its various polymorphs, presenting key data in a structured format to facilitate understanding and further research. This document details the methodologies behind the data and visualizes complex relationships to provide a thorough understanding of this inorganic compound.

Introduction to Lithium Tungstate

This compound is an inorganic compound that has garnered interest for its potential applications in various fields, including solid-state batteries and as a precursor for other tungsten-containing materials.[1] Its electronic structure is fundamental to understanding its physical and chemical properties. Li₂WO₄ is known to crystallize in several polymorphic forms, with the most common being trigonal, tetragonal, and monoclinic structures. Each of these polymorphs exhibits distinct electronic properties.

Crystal and Electronic Structure of this compound Polymorphs

The electronic structure of a material is intrinsically linked to its crystal structure. This section details the crystallographic and electronic properties of the three primary polymorphs of this compound as determined by theoretical calculations, primarily using Density Functional Theory (DFT).

Trigonal (R-3) Polymorph

The trigonal phase of Li₂WO₄ crystallizes in the R-3 space group.[2][3] In this structure, the tungsten atoms are tetrahedrally coordinated with oxygen atoms, forming WO₄ tetrahedra. The lithium ions occupy sites that are also coordinated to four oxygen atoms.[2][3]

Tetragonal (I4₁/amd) Polymorph

The tetragonal polymorph of Li₂WO₄ belongs to the I4₁/amd space group.[4] In this configuration, the lithium ions are found in distorted octahedral coordination with six oxygen atoms, while the tungsten atoms are also octahedrally coordinated.[4]

Monoclinic (C2/c) Polymorph

The monoclinic phase of Li₂WO₄ crystallizes in the C2/c space group and is a high-pressure polymorph.[1][5] In this structure, both lithium and tungsten ions are in six-fold coordination with oxygen atoms, forming distorted octahedra.[1][5]

Table 1: Comparison of Crystal Structure Parameters for Li₂WO₄ Polymorphs

| Property | Trigonal (R-3)[2][3] | Tetragonal (I4₁/amd)[4] | Monoclinic (C2/c)[1][5] |

| Space Group | R-3 (148) | I4₁/amd (141) | C2/c (15) |

| Lattice Parameters | a = 14.67 Å, c = 9.77 Å | a = 9.634 Å | a = 9.77 Å, b = 5.90 Å, c = 5.00 Å |

| α = 90°, β = 90°, γ = 120° | α = β = γ = 90° | α = 90°, β = 91.77°, γ = 90° | |

| Unit Cell Volume | 1821.09 ų | - | 288.28 ų |

| Bond Lengths (W-O) | 1.81 - 1.82 Å | - | 1.80 - 2.14 Å |

| Bond Lengths (Li-O) | 1.97 - 2.03 Å | 2.02 Å (spread) | 1.95 - 2.58 Å |

Table 2: Comparison of Theoretical Electronic Properties for Li₂WO₄ Polymorphs

| Property | Trigonal (R-3)[2][3] | Tetragonal (I4₁/amd)[4] | Monoclinic (C2/c)[1][5] |

| Band Gap (GGA/GGA+U) | 5.26 eV | - | 3.97 eV |

| Magnetic Ordering | Non-magnetic | - | Non-magnetic |

Note: The band gaps reported are calculated using Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA) or GGA+U functionals. Semi-local DFT is known to often underestimate band gaps.[1][2][4][5]

Density of States (DOS) and Projected Density of States (PDOS)

A deeper understanding of the electronic structure can be gained from the Density of States (DOS), which describes the number of available electronic states at each energy level. The Projected Density of States (PDOS) further decomposes the total DOS into contributions from individual atoms and their orbitals.

Experimental Protocols

This section outlines common experimental methodologies for the synthesis and characterization of this compound compounds.

Synthesis Methods

A prevalent method for synthesizing polycrystalline this compound is the solid-state reaction.[6] A typical procedure involves:

-

Precursor Preparation: Stoichiometric amounts of lithium carbonate (Li₂CO₃) and tungsten trioxide (WO₃) are intimately mixed.[6]

-

Milling: The precursor mixture is ball-milled for several hours in a solvent like isopropyl alcohol to ensure homogeneity.[6]

-

Calcination: The dried powder is pressed into pellets and calcined in an alumina (B75360) crucible at elevated temperatures. A typical calcination temperature is 600 °C for 6 hours.[6]

For the fabrication of thin films of this compound, Pulsed Laser Deposition (PLD) is a versatile technique.[7] The general steps are:

-

Target Preparation: A dense polycrystalline target of Li₂WO₄ is prepared, typically by the solid-state reaction method.

-

Deposition: A high-power pulsed laser (e.g., Nd:YAG) is focused on the target in a vacuum chamber.[8] The ablated material forms a plasma plume that deposits onto a heated substrate.

-

Process Parameters: Key parameters that influence film quality include laser fluence (typically 2-7 J/cm²), substrate temperature, and the pressure of the background gas (e.g., oxygen).[9]

Characterization Techniques

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms in a material.[10]

-

Instrumentation: A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample in an ultra-high vacuum chamber.

-

Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer. The binding energies of the core-level electrons are then calculated, which are characteristic of the elements and their oxidation states. For Li₂WO₄, XPS can be used to confirm the presence of Li, W, and O and to investigate their chemical environment.

UV-Vis spectroscopy is employed to determine the optical properties of materials, including the band gap energy.[11]

-

Measurement: The absorbance or transmittance of a thin film or a solution of the material is measured over a range of wavelengths (e.g., 190-1100 nm).[11]

-

Band Gap Determination: The optical band gap can be estimated from the absorption spectrum using a Tauc plot.[5][12] This involves plotting (αhν)ⁿ versus the photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The band gap is determined by extrapolating the linear portion of the plot to the energy axis.[5][12]

Visualizations

The following diagrams illustrate key relationships and workflows in the study of this compound's electronic structure.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. mp-19260: Li2WO4 (monoclinic, C2/c, 15) [legacy.materialsproject.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. legacy.materialsproject.org [legacy.materialsproject.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Fabrication of Thin Films by Pulsed Laser Deposition for Clean Energy Applications [escholarship.org]

- 8. ILC · PULSED LASER DEPOSITION OF THIN FILM [ilc.sk]

- 9. physicsforums.com [physicsforums.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Optical Properties of Lithium Tungstate (Li₂WO₄) Scintillators

For Researchers, Scientists, and Drug Development Professionals

Lithium tungstate (B81510) (Li₂WO₄) is an inorganic scintillating crystal that has garnered significant interest, primarily for its application in cryogenic rare-event searches, such as neutrinoless double beta decay and dark matter detection. Its low intrinsic radioactivity and the ability to operate as a scintillating bolometer make it a compelling candidate for these highly sensitive experiments. This technical guide provides a comprehensive overview of the core optical properties of lithium tungstate scintillators, detailing their performance characteristics, the experimental methods used for their characterization, and the fundamental mechanisms governing their scintillation behavior.

Core Optical and Scintillation Properties

The performance of a scintillator is defined by a set of key optical and scintillation parameters. While much of the characterization of this compound has been conducted at cryogenic temperatures due to its primary application, this section summarizes the available data, with a focus on room-temperature properties where possible, and provides context from related tungstate compounds.

Data Summary

The following tables present a summary of the known quantitative optical and scintillation properties of this compound. It is important to note that many of these properties, particularly light yield and energy resolution, are highly dependent on the crystal quality, purity, and operating temperature.

| Property | Value | Conditions |

| Density | 5.51 g/cm³ (calculated) | Standard Temperature and Pressure |

| Transparency Range | 300 - 1100 nm | For Li₂Mo₁₋ₓWₓO₄ solid solution crystals[1] |

Table 1: General and Optical Properties of Li₂WO₄

| Property | Value | Conditions / Notes |

| Light Yield | 0.79–0.96 keV/MeV | At 10 mK[2] |

| Energy Resolution (FWHM) | 7.55–8.82 keV @ 2.615 MeV | At 10 mK, for a ⁵¹⁷⁻⁵²¹ g crystal[2] |

| 0.5 keV (RMS baseline) | Cryogenic operation[2] | |

| Particle Discrimination | > 6σ for β/γ vs. α | Above 300 keV, light-yield based[2] |

Table 2: Scintillation Performance of Li₂WO₄ (Primarily Cryogenic)

Note: Room temperature light yield and decay time data for pure Li₂WO₄ are not widely reported in the literature, reflecting its primary use in cryogenic applications.

Experimental Protocols

The characterization of a scintillator's optical properties involves a series of standardized experimental procedures. Below are detailed methodologies for measuring the key parameters.

Measurement of Light Yield

The light yield, or scintillation efficiency, is the number of photons produced per unit of energy deposited by ionizing radiation.

Protocol:

-

Crystal Preparation: The Li₂WO₄ crystal is machined to a specific geometry and its surfaces are polished to ensure optimal light collection.

-

Optical Coupling: The crystal is optically coupled to a photosensor, typically a photomultiplier tube (PMT) or a silicon photomultiplier (SiPM), using an optical grease or pad with a matching refractive index to minimize reflection losses.

-

Light-Tight Housing: The crystal and photosensor assembly is placed in a light-tight box to exclude external light.

-

Irradiation: A calibrated gamma-ray source, such as ¹³⁷Cs (662 keV) or ⁶⁰Co (1173 and 1332 keV), is positioned at a fixed distance from the crystal.

-

Data Acquisition: The photosensor converts the scintillation light into an electrical signal. This signal is then processed by a series of electronics, including a preamplifier, a shaping amplifier, and a multi-channel analyzer (MCA), to generate a pulse height spectrum.

-

Photopeak Analysis: The full-energy absorption peak (photopeak) in the spectrum is identified. The position of this peak (channel number) is proportional to the number of photons detected.

-

Calibration: The system is calibrated using a light source with a known photon output or by comparing the response to a standard scintillator with a well-characterized light yield (e.g., NaI(Tl)).

-

Calculation: The absolute light yield is calculated by correcting for the quantum efficiency of the photosensor, the light collection efficiency of the setup, and the solid angle of the detector.

Measurement of Decay Time

The decay time is the characteristic time for the scintillation emission to decrease after the excitation event.

Protocol:

-

Excitation Source: A pulsed source of radiation, such as a pulsed X-ray tube, a pulsed laser, or a fast-decaying radioisotope, is used to excite the Li₂WO₄ crystal.

-

Signal Detection: The scintillation light is detected by a fast photosensor (e.g., a PMT with a fast rise time).

-

Waveform Analysis: The output signal from the photosensor is recorded by a fast-sampling oscilloscope or a time-to-digital converter (TDC). This provides a waveform of the scintillation pulse.

-

Fitting Procedure: The decay portion of the waveform is fitted with one or more exponential decay functions to determine the characteristic decay time constants. Many scintillators exhibit multiple decay components (fast and slow).

Measurement of Emission Spectrum

The emission spectrum reveals the wavelengths of the emitted scintillation light.

Protocol:

-

Excitation: The Li₂WO₄ crystal is irradiated with a continuous source of X-rays or gamma rays to induce radioluminescence, or with a UV lamp to induce photoluminescence.

-

Light Collection: The emitted light is collected and focused onto the entrance slit of a monochromator.

-

Wavelength Separation: The monochromator separates the light into its constituent wavelengths.

-

Photon Detection: A sensitive photosensor (PMT) is placed at the exit slit of the monochromator to measure the intensity of the light at each wavelength.

-

Spectrum Generation: The intensity is recorded as a function of wavelength to generate the emission spectrum. The spectrum is then corrected for the spectral response of the measurement system.

Visualizing Core Concepts

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

Caption: Simplified scintillation mechanism in tungstate crystals.

Caption: Experimental workflow for measuring scintillator light yield.

Scintillation Mechanism

The scintillation in tungstate crystals like Li₂WO₄ is an intrinsic process, meaning it does not require the addition of an activator dopant. The luminescence originates from the tungstate (WO₄²⁻) molecular groups within the crystal lattice.

-

Energy Absorption and Carrier Generation: When ionizing radiation passes through the Li₂WO₄ crystal, it deposits energy, leading to the creation of electron-hole pairs and excitons (bound electron-hole pairs).

-

Energy Transfer: These charge carriers migrate through the crystal lattice. The energy is transferred to the WO₄²⁻ complexes, exciting them to a higher energy state.

-

Luminescence: The excited WO₄²⁻ complexes de-excite, releasing the absorbed energy in the form of visible light photons. This radiative decay is the source of the scintillation.

The efficiency of this process is influenced by the presence of defects and impurities in the crystal, which can act as non-radiative recombination centers, quenching the scintillation.

Conclusion

This compound is a promising scintillator, particularly for cryogenic applications where its low intrinsic radioactivity and excellent performance as a scintillating bolometer are highly advantageous. While its optical properties at room temperature are not as extensively documented as those of more common scintillators, the available data and the understanding of its scintillation mechanism provide a solid foundation for its use in specialized radiation detection scenarios. Further research into the room-temperature luminescence and the development of high-quality, large-volume crystals will be crucial for expanding the applications of this material.

References

An In-Depth Technical Guide to Lithium Tungstate: CAS Number, Safety Data, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lithium tungstate (B81510) (Li₂WO₄), detailing its chemical identity, physical properties, and critical safety information. It includes a detailed experimental protocol for its synthesis via a solid-state reaction method and a general workflow for characterization. Furthermore, this guide explores the well-established role of the lithium ion in modulating the Wnt/β-catenin signaling pathway, a crucial consideration for professionals in drug development.

Chemical Identification and Properties

Lithium tungstate is an inorganic compound with the formula Li₂WO₄.[1] It is a white, crystalline solid that is soluble in water.[1][2] The compound is primarily used in the preparation of high-density aqueous solutions (polytungstates) for mineral separation.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 13568-45-1 | [1][3][4][5] |

| Molecular Formula | Li₂WO₄ | [1][3][4][5] |

| Molecular Weight | 261.72 g/mol | [4][5][6] |

| EC Number | 236-978-2 | [1][4] |

| PubChem CID | 6095624 | [1] |

| Alternate Names | Dilithium tetraoxotungstate, Lithium tungsten oxide | [5] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white powder/solid | [1][7] |

| Density | 3.71 g/cm³ at 25 °C | [2][6][8] |

| Melting Point | 742 °C | [6][9][10] |

| Solubility | Soluble in water. Insoluble in ethanol. | [1][2][11] |

| Stability | Stable under recommended storage conditions. | [9][12] |

| Incompatibilities | Strong oxidizing agents. | [9][12][13] |

| Decomposition | Hazardous decomposition products formed under fire conditions include lithium oxides and tungsten oxide. | [9][12][13] |

Safety and Handling

This compound is generally not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[9][12] However, as with any chemical, appropriate safety precautions must be observed. It may cause mild skin and eye irritation upon contact.[9]

Table 3: Safety and Hazard Information

| Aspect | Recommendation | Reference |

| Personal Protective Equipment (PPE) | Eyeshields/Safety glasses, protective gloves, N95 dust mask. | [4][8][9] |

| Inhalation | If inhaled, move the person into fresh air. If not breathing, give artificial respiration. | [9][12] |

| Skin Contact | Wash off with soap and plenty of water. | [9][12] |

| Eye Contact | Flush eyes with water as a precaution for at least 15 minutes. | [9][12] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. | [9][12] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. | [13] |

| Fire Fighting | The product itself does not burn. Use extinguishing media suitable for the surrounding fire. | [9][12] |

Table 4: Toxicological and Ecological Data

| Parameter | Information | Reference |

| Acute Toxicity | No data available. | [9][12] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC. | [9][10][12] |

| Ecological Hazards | Considered harmful to water. Do not let the product enter drains or groundwater. Discharge into the environment must be avoided. | [2][13] |

Experimental Protocols

3.1. Synthesis of this compound via Solid-State Reaction

This protocol describes a common and effective method for synthesizing polycrystalline this compound from commercially available precursors. The procedure is based on established principles of solid-state synthesis for mixed metal oxides.

Materials and Equipment:

-

Lithium Carbonate (Li₂CO₃), 99%+ purity

-

Tungsten Trioxide (WO₃), 99.8%+ purity

-

High-purity alumina (B75360) crucible

-

Agate mortar and pestle

-

High-temperature tube or box furnace with programmable controller

-

Analytical balance

Methodology:

-

Stoichiometric Calculation: Calculate the required masses of Li₂CO₃ (Molar Mass: 73.89 g/mol ) and WO₃ (Molar Mass: 231.84 g/mol ) to yield the desired amount of Li₂WO₄. The molar ratio of Li₂CO₃ to WO₃ should be 1:1.

-

Reaction: Li₂CO₃ + WO₃ → Li₂WO₄ + CO₂↑

-

-

Precursor Mixing: Weigh the calculated amounts of the dried precursors. Combine the powders in an agate mortar.

-

Grinding: Thoroughly grind the mixture for at least 30 minutes to ensure intimate contact and homogeneity between the reactant particles. The visual uniformity of the powder's color is a good indicator of proper mixing.

-

Calcination: Transfer the ground powder into a high-purity alumina crucible. Place the crucible in a high-temperature furnace.

-

Heating Profile:

-

Ramp the furnace temperature to 700 °C at a rate of 5 °C/minute.

-

Hold the temperature at 700 °C for a dwell time of 12 hours to allow the reaction to go to completion.

-

Cool the furnace naturally to room temperature.

-

-

Post-Calcination Processing: Remove the crucible from the furnace. The resulting white powder is this compound. For certain applications, an intermediate grinding step followed by a second calcination under the same conditions may be performed to ensure phase purity.

-

Storage: Store the synthesized Li₂WO₄ in a desiccator to prevent moisture absorption.

3.2. Characterization Workflow

The synthesized product should be characterized to confirm its phase purity, crystallinity, and morphology.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Relevance in Drug Development: Lithium and Signaling Pathways

While this compound as a compound does not have a widely studied direct biological role, the bioactivity of the lithium ion (Li⁺) is of paramount importance in pharmacology and drug development, most notably in the treatment of bipolar disorder. One of the primary molecular mechanisms of lithium's action is the direct inhibition of the enzyme Glycogen Synthase Kinase 3 Beta (GSK-3β) .

GSK-3β is a key negative regulator in the canonical Wnt/β-catenin signaling pathway . In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. This keeps intracellular levels of β-catenin low.